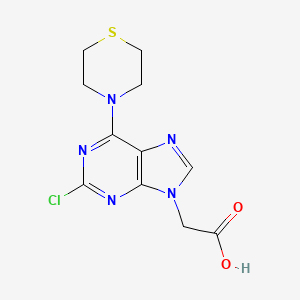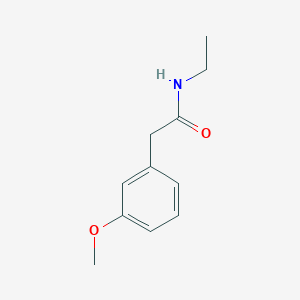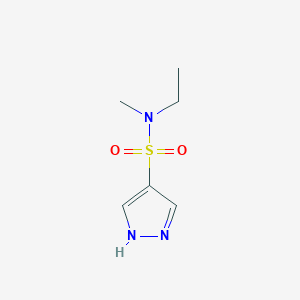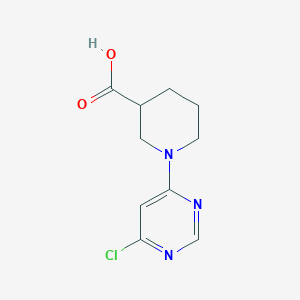
Methyl 1-(5-bromopyridin-2-YL)cyclopropanecarboxylate
Vue d'ensemble
Description
“Methyl 1-(5-bromopyridin-2-YL)cyclopropanecarboxylate” is a synthetic organic molecule that consists of a cyclopropane ring, a pyridine ring, and an ester functional group. It is a pale-yellow to yellow-brown liquid with a molecular weight of 256.1 . The IUPAC name for this compound is methyl 1-(5-bromopyridin-2-yl)cyclopropane-1-carboxylate .
Molecular Structure Analysis
The molecular structure of “Methyl 1-(5-bromopyridin-2-YL)cyclopropanecarboxylate” can be represented by the InChI code:1S/C10H10BrNO2/c1-14-9(13)10(4-5-10)8-3-2-7(11)6-12-8/h2-3,6H,4-5H2,1H3 . This indicates that the molecule is composed of 10 carbon atoms, 10 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 2 oxygen atoms. Physical And Chemical Properties Analysis
“Methyl 1-(5-bromopyridin-2-YL)cyclopropanecarboxylate” is a pale-yellow to yellow-brown liquid . It has a molecular weight of 256.1 . The compound is stored at room temperature .Applications De Recherche Scientifique
Epigenetic Modifications and DNA Methylation
DNA Methylation in Disease Studies : DNA methylation, involving the addition of a methyl group to cytosine, plays a critical role in various biological processes and diseases. Studies on DNA methyltransferase inhibitors highlight their potential in inhibiting hypermethylation, restoring suppressor gene expression, and exerting antitumor effects in both in vitro and in vivo models. These inhibitors, such as 5-azacytidine and 5-aza-2'-deoxycytidine, have shown promise in antileukemic activity and are being investigated for their efficacy in other diseases as well (Goffin & Eisenhauer, 2002).
Ethylene Inhibition in Agriculture
1-Methylcyclopropene (1-MCP) Use in Fruits and Vegetables : The application of 1-MCP, an ethylene action inhibitor, has been extensively studied for its effects on prolonging the postharvest quality of various fruits and vegetables. It functions by inhibiting ethylene perception, thereby delaying ripening and senescence processes. This compound is particularly notable for its commercial adoption in apple industries worldwide, demonstrating the practical applications of chemistry in enhancing food quality and shelf life (Watkins, 2006).
Chemical Reactivity and Synthetic Applications
Reactivity of Cyclopropane Derivatives : Research on methylene- and alkylidenecyclopropane derivatives reveals their unique chemical reactivity due to their highly strained structures. These compounds are utilized in various synthetic applications, including ring-opening reactions, cycloaddition reactions, and polymerization. The review covering literature from 2003 to 2010 underscores the synthetic versatility of these compounds, potentially relevant to the study of "Methyl 1-(5-bromopyridin-2-yl)cyclopropanecarboxylate" in organic synthesis (Pellissier, 2010).
Safety and Hazards
The compound has several hazard statements: H302, H315, H320, H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P280, P301+P312, P302+P352, P305+P351+P338 . These suggest avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, calling a POISON CENTER or doctor/physician if feeling unwell, washing with plenty of soap and water if on skin, and rinsing cautiously with water for several minutes if in eyes .
Mécanisme D'action
Mode of Action
It is known that the ester group in the compound can be cleaved by water or enzymes, releasing methanol and the corresponding carboxylic acid. The bromine atom might also be susceptible to nucleophilic substitution reactions, depending on the reaction conditions.
Action Environment
It is known that the compound is a pale-yellow to yellow-brown liquid at room temperature
Propriétés
IUPAC Name |
methyl 1-(5-bromopyridin-2-yl)cyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2/c1-14-9(13)10(4-5-10)8-3-2-7(11)6-12-8/h2-3,6H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URBRNTSBWONFRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)C2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[Methyl-(6-methyl-4-trifluoromethyl-pyridin-2-yl)-amino]-acetic acid](/img/structure/B1429651.png)
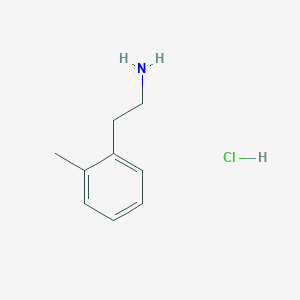
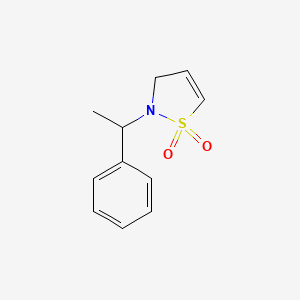
![N-[2-(5-Amino-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B1429656.png)
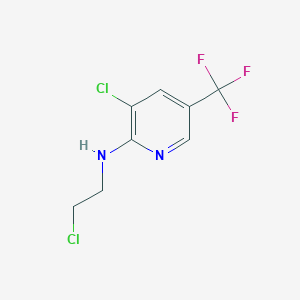
![N-butyl-2-[3-(hydroxymethyl)piperidin-1-yl]acetamide](/img/structure/B1429659.png)


![(2-Chloro-pyridin-3-yl)-[1-(4-nitro-phenyl)-meth-(E)-ylidene]-amine](/img/structure/B1429665.png)
